molecular formula C15H21NO B13037539 4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene

4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene

Cat. No.: B13037539
M. Wt: 231.33 g/mol
InChI Key: BSXSPPRLUHMQRX-UHFFFAOYSA-N
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Description

4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopentyloxy group and a pyrrolidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene typically involves the following steps:

    Formation of the Cyclopentyloxy Group: Cyclopentanol is reacted with a suitable halogenating agent (e.g., thionyl chloride) to form cyclopentyl chloride.

    Attachment to Benzene Ring: The cyclopentyl chloride is then reacted with a benzene derivative (e.g., phenol) under basic conditions to form 4-cyclopentyloxybenzene.

    Introduction of Pyrrolidin-2-yl Group: The final step involves the reaction of 4-cyclopentyloxybenzene with pyrrolidine under suitable conditions, often using a catalyst or under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzene ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of cyclopentanone or benzoic acid derivatives.

    Reduction: Formation of cyclopentanol or pyrrolidine derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties, including as a scaffold for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopentyloxy and pyrrolidin-2-yl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene: Unique due to the presence of both cyclopentyloxy and pyrrolidin-2-yl groups.

    4-Cyclopentyloxybenzene: Lacks the pyrrolidin-2-yl group, resulting in different chemical and biological properties.

    1-Pyrrolidin-2-ylbenzene:

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-(4-cyclopentyloxyphenyl)pyrrolidine

InChI

InChI=1S/C15H21NO/c1-2-5-13(4-1)17-14-9-7-12(8-10-14)15-6-3-11-16-15/h7-10,13,15-16H,1-6,11H2

InChI Key

BSXSPPRLUHMQRX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C3CCCN3

Origin of Product

United States

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